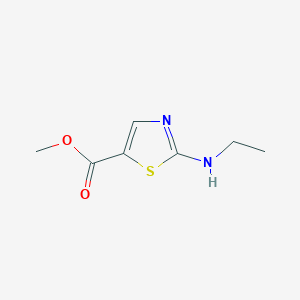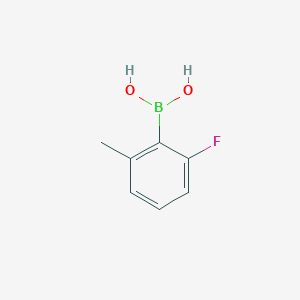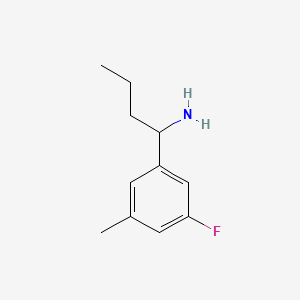
3-(2-クロロ-4-イソプロピルフェノキシ)アゼチジン
概要
説明
3-(2-Chloro-4-isopropylphenoxy)azetidine: is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-chloro-4-isopropylphenoxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds .
科学的研究の応用
Chemistry: Azetidines are valuable intermediates in organic synthesis due to their ring strain and reactivity. They are used in the synthesis of complex molecules and as building blocks for polyamines .
Biology and Medicine: Azetidines have shown potential in medicinal chemistry, particularly in the development of antibacterial and antifungal agents. Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specialized properties. They are also employed in the development of coatings and adhesives .
作用機序
Target of Action
Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry . Phenoxy compounds are often used as herbicides and pesticides, targeting various enzymes in pests .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This allows for various chemical reactions to occur, such as nucleophilic addition .
Biochemical Pathways
Azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization . This can result in the formation of polymers with various structures .
Result of Action
The result of the action of a compound depends on its specific targets and mode of action. For azetidines, one possible result is the formation of an unreactive quaternary amine due to nucleophilic addition .
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization: Azetidines can be synthesized through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, leading to the formation of azetidines.
Cycloaddition: Azetidines can also be prepared via cycloaddition reactions, which involve the addition of two or more unsaturated molecules to form a ring.
Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert azetidines into their corresponding reduced forms.
Substitution: Azetidines can participate in substitution reactions, where a substituent on the azetidine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield azetidinones, while reduction can produce azetidines with reduced functional groups .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain compared to azetidines.
β-Lactams: Four-membered lactam rings that are structurally similar to azetidines but contain a carbonyl group.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity compared to azetidines.
Uniqueness: 3-(2-Chloro-4-isopropylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(2-chloro-4-propan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJTHLSZBICMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)


![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)

![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)







